molecular formula C14H23ClN4 B12218390 1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine

1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine

Cat. No.: B12218390
M. Wt: 282.81 g/mol
InChI Key: WQAYNXCIXARLID-UHFFFAOYSA-N
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Description

1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine is a complex organic compound that features both pyrazole and pyrrole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research and industrial applications.

Properties

Molecular Formula

C14H23ClN4

Molecular Weight

282.81 g/mol

IUPAC Name

N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]-1-(1-methylpyrrol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C14H22N4.ClH/c1-11(2)14-8-13(18(4)16-14)10-15-9-12-6-5-7-17(12)3;/h5-8,11,15H,9-10H2,1-4H3;1H

InChI Key

WQAYNXCIXARLID-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)CNCC2=CC=CN2C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to this pyrazole derivative may exhibit neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's. The modulation of neurotransmitter systems and reduction of oxidative stress are crucial mechanisms through which these effects may be realized.

Cancer Treatment

Preliminary studies suggest that the compound could act as an inhibitor of certain kinases involved in cancer progression. By targeting specific signaling pathways, it may help in the development of more effective cancer therapies.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity, which could be beneficial in treating autoimmune diseases. The inhibition of pro-inflammatory cytokines and modulation of immune responses are areas of ongoing research.

The biological activity of 1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine has been explored through various assays:

Assay Type Outcome
Cell Viability AssaysIndicated cytotoxic effects on cancer cells at specific concentrations.
Neuroprotection AssaysShowed potential protective effects against neurotoxic agents.
Inflammatory ResponseReduced levels of TNF-alpha in stimulated macrophages.

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of the compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and preservation of mitochondrial function, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Case Study 2: Cancer Cell Line Studies

In vitro studies using various cancer cell lines (e.g., breast and lung cancer) demonstrated that the compound inhibited cell proliferation and induced apoptosis. Further exploration into its mechanism revealed involvement in modulating the PI3K/Akt signaling pathway, which is critical for cell survival and growth.

Mechanism of Action

The mechanism of action of 1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role in inhibiting or activating certain enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine
  • 1-(3-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine

Uniqueness

1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine stands out due to its specific substitution pattern on the pyrazole and pyrrole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Biological Activity

1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine, also referred to as a pyrazole derivative, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H24ClN5
  • Molecular Weight : 297.83 g/mol
  • CAS Number : 1856033-34-5

Biological Activity Overview

The compound exhibits several biological activities, including:

1. Antimicrobial Activity
Research indicates that pyrazole derivatives have shown promising antimicrobial properties. For instance, studies have demonstrated that certain pyrazole compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

2. Antioxidant Properties
Pyrazole derivatives have been evaluated for their antioxidant capabilities. One study highlighted the ability of similar compounds to scavenge free radicals and reduce oxidative stress markers in vitro. The effectiveness was measured using assays such as DPPH radical scavenging and reducing power tests, indicating that these compounds could play a role in protecting cells from oxidative damage .

3. Anticancer Potential
The anticancer activity of pyrazole derivatives has been a significant area of research. Some compounds have been identified as inhibitors of key proteins involved in cancer progression, such as CDK9, which is crucial for RNA polymerase II transcription. This inhibition leads to reduced expression of anti-apoptotic proteins like Mcl-1, promoting apoptosis in cancer cells .

The biological effects of 1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine can be attributed to its interaction with various molecular targets:

1. Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or signaling cascades, affecting cellular proliferation and survival.

2. Modulation of Ion Channels
Some studies suggest that pyrazole derivatives can modulate ion channels, influencing cellular excitability and neurotransmitter release, which may have implications in neurological disorders.

Case Studies

Several case studies have explored the biological activity of similar pyrazole compounds:

StudyFindings
Umesha et al. (2009)Demonstrated good antimicrobial and antioxidant activity in synthesized pyrazole derivatives .
Krogsgaard-Larsen et al. (2015)Identified a series of pyrazolo[1,5-a]pyrimidine analogues with significant antitubercular activity .
ACS Publications (2013)Reported on substituted thiazolyl-pyrimidines that inhibited CDK9 and showed anticancer properties .

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